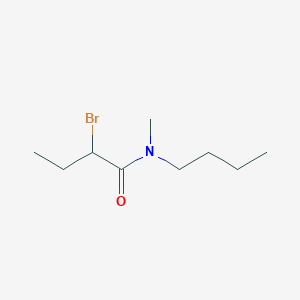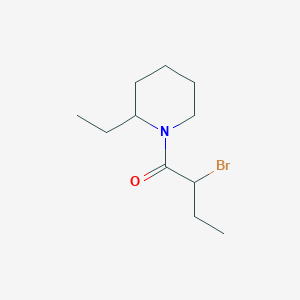
2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Vue d'ensemble
Description
2-(Azidomethyl)-5-chloro-1,3-benzoxazole is an organic compound that belongs to the class of azides and benzoxazoles. This compound is characterized by the presence of an azidomethyl group and a chlorine atom attached to a benzoxazole ring. Azides are known for their high reactivity and are often used in organic synthesis and materials science.
Mécanisme D'action
Target of Action
Azido compounds are known for their versatility as bioorthogonal reporter moieties and are commonly used for site-specific labeling and functionalization of biomolecules .
Mode of Action
Azido groups are known to be chemically engineered into the biomolecule of interest . In the context of RNA, azido modifications are used for site-specific labeling and functionalization to probe its structure, dynamics, and localization .
Biochemical Pathways
Azido modifications in rna have been reported to favor the rna c3′-endo sugar pucker, causing only a slight decrease in base pairing stabilities, and hardly influencing the overall rna structure .
Pharmacokinetics
Pharmacokinetics generally involves the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of a drug’s effect .
Result of Action
Azido modifications in rna are exceptionally well tolerated in the guide strand of sirnas even when it is directly located at the cleavage site .
Action Environment
It’s known that the presence of azido impurities in certain sartan active substances has led to recalls due to the potential risk of mutagenic impurity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-1,3-benzoxazole.
Formation of Azidomethyl Group: The azidomethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 5-chloro-1,3-benzoxazole with a suitable azidating agent, such as sodium azide, in the presence of a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis, given the potentially hazardous nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)-5-chloro-1,3-benzoxazole undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are typical reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
Substituted Benzoxazoles: Formed from nucleophilic substitution of the chlorine atom.
Applications De Recherche Scientifique
2-(Azidomethyl)-5-chloro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in materials science for the development of new polymers and advanced materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azidomethyl)-1,3-benzoxazole: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Chloro-1,3-benzoxazole: Lacks the azidomethyl group, limiting its use in cycloaddition reactions.
2-(Azidomethyl)-5-chloro-1,3-benzothiazole: Similar structure but with a sulfur atom instead of oxygen, which can affect its reactivity and applications.
Uniqueness
2-(Azidomethyl)-5-chloro-1,3-benzoxazole is unique due to the presence of both the azidomethyl group and the chlorine atom. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry and materials science.
Propriétés
IUPAC Name |
2-(azidomethyl)-5-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-5-1-2-7-6(3-5)12-8(14-7)4-11-13-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHDPVIGRGSRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)


![(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3033664.png)



![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)


